molecular formula C18H21NO3 B13049674 Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate

Cat. No.: B13049674
M. Wt: 299.4 g/mol
InChI Key: KFURHELCGZVFJO-UHFFFAOYSA-N
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Description

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate typically involves the reaction of 2-amino-3-phenylpropanol with methyl 2-bromomethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-amino-3-phenylpropanol attacks the electrophilic carbon of the bromomethyl group in methyl 2-bromomethylbenzoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-18(20)17-10-6-5-9-15(17)12-22-13-16(19)11-14-7-3-2-4-8-14/h2-10,16H,11-13,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFURHELCGZVFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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